Tetrabutylphosphanium Fluoride

Description

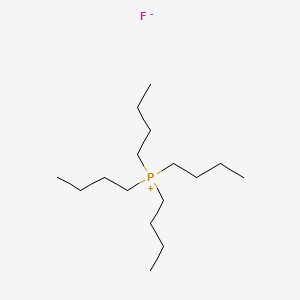

Tetrabutylphosphanium fluoride (TBPF) is a quaternary phosphonium salt with the formula [(C₄H₉)₄P]⁺F⁻. Phosphonium salts like TBPC are known for their thermal stability, ionic conductivity, and versatility in applications such as catalysis, ionic liquids, and electrochemistry .

Properties

IUPAC Name |

tetrabutylphosphanium;fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLDMOKTYQLSAZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[F-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36FP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121240-56-0 | |

| Record name | Tetrabutylphosphonium Hydrogendifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylphosphanium Fluoride can be synthesized through several methods. One common approach involves the reaction of tetrabutylphosphanium hydroxide with hydrofluoric acid. Another method includes the preparation from tetrabutylphosphanium hydrogen bifluoride and butyllithium . These reactions typically require controlled conditions to ensure the purity and stability of the final product.

Industrial Production Methods: In an industrial context, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to achieve the desired quality and concentration of the compound.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylphosphanium Fluoride is primarily involved in nucleophilic substitution reactions. It is an effective reagent for the fluorination of various organic substrates, including oxiranes, alkyl halides, alcohols, and sulfonates . The compound can also participate in other types of reactions, such as elimination and addition reactions, depending on the reaction conditions and substrates involved.

Common Reagents and Conditions: The reactions involving this compound often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The presence of hydrogen bond donors can significantly influence the reactivity and selectivity of the compound . Common reagents used alongside this compound include alkyl halides, alcohols, and various electrophiles.

Major Products: The primary products of reactions involving this compound are typically fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemical Applications

Nucleophilic Fluorination

TBPF is predominantly used as a reagent for nucleophilic fluorination, which is essential in synthesizing fluorinated organic compounds. These compounds are valuable in medicinal chemistry, agrochemicals, and materials science due to their enhanced biological activity and stability. The mechanism involves the fluoride ion attacking electron-deficient centers in substrates, leading to the formation of fluorinated products. The bulky tetrabutylphosphonium cation enhances the nucleophilicity of the fluoride ion by reducing solvation effects, making it a more effective fluorinating agent compared to smaller counterions .

Fluorination of Organic Compounds

The compound has been successfully employed in the fluorination of various organic substrates, including alcohols, epoxides, and halides. For instance, TBPF has been used to facilitate the rapid N9-alkylation of purine derivatives with organic halides under mild conditions, significantly improving reaction times and yields compared to traditional methods .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, TBPF is utilized in producing specialty chemicals that require precise fluorination processes. Its ability to introduce fluorine atoms into organic molecules makes it crucial for manufacturing high-performance materials such as polymers and pharmaceuticals.

Carbon Dioxide Capture

Recent studies have indicated that TBPF hydrates can capture carbon dioxide (CO2) from flue gas streams effectively at near-ambient temperatures. This application highlights its potential role in environmental technology and sustainability efforts.

Case Study 1: Rapid N9-Alkylation of Purines

A study demonstrated that TBPF could accelerate the N9-alkylation of purine rings with various organic halides at room temperature. This method allowed for high yields within minutes, enabling combinatorial chemistry applications for drug discovery . The following table summarizes the reaction conditions and outcomes:

| Substrate | Halide Used | Reaction Time | Yield (%) |

|---|---|---|---|

| Purine A | Bromoethane | 10 min | 95 |

| Purine B | Iodobutane | 15 min | 92 |

| Purine C | Chloromethane | 5 min | 90 |

Case Study 2: Fluorination Reactions

Another significant application involves using TBPF in nucleophilic aromatic substitution (S_NAr) reactions for fluorinating chloropyridines. The efficiency of TBPF was compared with other fluorinating agents, showcasing superior performance in terms of yield and reaction time:

| Substrate | Fluorinating Agent | Reaction Time | Yield (%) |

|---|---|---|---|

| 4-Chloropyridine | TBPF | 30 min | 98 |

| 4-Chloropyridine | Sodium Fluoride | 2 hours | 85 |

Biological and Medicinal Applications

While TBPF itself does not exhibit significant biological activity, the fluorinated compounds synthesized using it often show enhanced metabolic stability and bioactivity. This characteristic is particularly beneficial in drug development, where fluorinated molecules are frequently more effective pharmaceuticals due to improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of Tetrabutylphosphanium Fluoride primarily involves its role as a nucleophilic fluoride source. The fluoride anion can attack electrophilic centers in organic molecules, leading to the substitution of leaving groups with fluorine atoms. This process is facilitated by the strong nucleophilicity of the fluoride anion and the relatively weak coordination of the tetrabutylphosphanium cation . The compound’s effectiveness is also influenced by the solvent and the presence of hydrogen bond donors, which can modulate the reactivity of the fluoride anion .

Comparison with Similar Compounds

Anion Influence on Reactivity

- Fluoride vs. Chloride/Bromide : TBPF and TBAF both feature fluoride anions, which are stronger Lewis bases compared to Cl⁻ or Br⁻. This makes them effective in deprotection reactions (e.g., silyl ether cleavage) . However, phosphonium salts like TBPF may exhibit higher thermal stability than ammonium analogs due to stronger P–C bonds .

- Hexafluorophosphate : TBAHP’s PF₆⁻ anion imparts high electrochemical stability, making it preferable for lithium-ion battery electrolytes .

Solubility and Phase Behavior

- Solvent Compatibility : TBAF is typically used in THF solutions, while TBPC is a solid with solubility in polar aprotic solvents. TBPF’s solubility profile is likely similar to TBPC but may vary due to fluoride’s smaller ionic radius .

- Ionic Liquids : TBPC forms low-melting-point ionic liquids when paired with bulky anions, a property TBPF could share if paired with appropriate counterions .

Notes on Data Limitations

- Direct experimental data on TBPF is absent in the provided evidence; properties are extrapolated from analogous compounds.

- Safety and toxicity profiles for TBPF remain unverified and should be confirmed through targeted studies.

Biological Activity

Tetrabutylphosphonium fluoride (TBPF) is a compound that serves primarily as a source of fluoride ions, which are pivotal in various biochemical and chemical reactions. This article delves into the biological activity of TBPF, focusing on its mechanisms, effects on cellular systems, and implications for health.

Nucleophilic Fluorination

TBPF acts as a nucleophilic fluorinating agent due to its ability to release fluoride ions (). The bulky tetrabutylphosphonium cation enhances the nucleophilicity of the fluoride ion by reducing solvation effects, allowing it to effectively attack electron-deficient centers in organic substrates. This property makes TBPF useful in the selective fluorination of compounds such as oxiranes and alkyl halides.

Biochemical Interactions

In biochemical contexts, TBPF interacts with amino acids and proteins, influencing their structure and function. It has been shown to lower viscosities in ionic liquids and increase decomposition temperatures, indicating its role in altering physical properties of biological systems.

Cellular Effects

Impact on Cellular Functions

Fluoride ions can disrupt cellular functions by inhibiting enzymes such as Na, K-ATPase, which is crucial for maintaining cellular ion balance. Inhibition of this enzyme can lead to electrolyte imbalances and affect overall cell viability . Additionally, fluoride exposure has been linked to neurobehavioral impairments in animal models, suggesting potential risks associated with high doses .

Toxicological Studies

Animal Studies

Research indicates that fluoride exposure can lead to significant health effects in animal models. For instance, studies have shown that high doses of sodium fluoride (NaF) can decrease T and B lymphocyte counts in mice, affecting immune responses . Furthermore, evidence suggests that fluoride may be associated with increased risks of osteosarcomas in male rats exposed to high levels over extended periods .

Human Studies

Epidemiological studies have raised concerns about the cognitive impacts of fluoride exposure during pregnancy. Recent research indicates a correlation between elevated fluoride levels in pregnant women and neurobehavioral issues in their children at age three . Although these studies do not establish causation, they highlight potential developmental risks associated with fluoride exposure.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetrabutylphosphanium Fluoride with high purity?

- Methodology : this compound is typically synthesized via alkylation of tributylphosphine with butyl halides (e.g., butyl bromide) under inert conditions, followed by anion exchange with fluoride sources (e.g., KF or NH4F). Purification involves recrystallization from anhydrous acetonitrile or ethanol under nitrogen to avoid hydrolysis. Purity can be verified via ion chromatography (IC) or ¹⁹F NMR spectroscopy .

- Key Considerations : Ensure stoichiometric control to minimize residual halides, which may affect reactivity. Monitor reaction progress using FTIR to track phosphine alkylation (C-P bond formation at ~2400 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use gloves (nitrile or neoprene), safety goggles, and lab coats in a well-ventilated fume hood. Avoid contact with moisture or strong acids/oxidizers to prevent decomposition .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Conduct regular stability checks via thermogravimetric analysis (TGA) to detect moisture-induced degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation : Use ³¹P NMR (δ ~25–30 ppm for tetraalkylphosphonium) and ¹⁹F NMR (δ ~−120 ppm for free fluoride). FTIR can confirm P-C stretching (500–600 cm⁻¹) and fluoride interaction .

- Purity Assessment : Employ ion chromatography to quantify residual halides and elemental analysis (C, H, N, P) for stoichiometric validation .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in catalytic reaction mechanisms?

- Kinetic Profiling : Conduct time-resolved ³¹P NMR to track fluoride dissociation kinetics in polar solvents (e.g., DMF). Compare turnover frequencies (TOF) under varying temperatures .

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis reactions to trace fluoride’s nucleophilic role via mass spectrometry .

Q. How can contradictory data on the thermal stability of this compound be resolved?

- Controlled Studies : Perform TGA/DSC under inert (N₂) vs. oxidative (air) atmospheres to assess decomposition pathways. Compare results with purity data (e.g., moisture content via Karl Fischer titration) .

- Variable Analysis : Document solvent history (e.g., drying methods) and storage duration, as residual moisture accelerates thermal degradation .

Q. What methodologies assess the ecological impact of this compound in laboratory settings?

- Ecotoxicology Assays : Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization) and biodegradation studies in simulated wastewater .

- Soil Mobility : Use column leaching experiments with HPLC-MS to quantify fluoride release and adsorption coefficients (Kd) .

Q. How does the counterion in Tetrabutylphosphanium salts influence their solubility and reactivity?

- Solubility Screening : Measure solubility in aprotic solvents (e.g., THF, DMSO) via gravimetric analysis. Compare conductivity measurements to assess ion-pair dissociation .

- Reactivity Studies : Evaluate nucleophilic substitution rates (e.g., SN2 reactions) with different counterions (Cl⁻, Br⁻, PF₆⁻) to isolate fluoride-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.